

Penta-N-acetylchitopentaose: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Penta-N-acetylchitopentaose

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This technical guide provides an in-depth overview of **Penta-N-acetylchitopentaose**, a significant oligosaccharide in various biological processes. Tailored for researchers, scientists, and drug development professionals, this document details its physicochemical properties, biological roles, and relevant experimental protocols.

Core Molecular Data

Penta-N-acetylchitopentaose is a well-defined chitooligosaccharide with the following key characteristics:

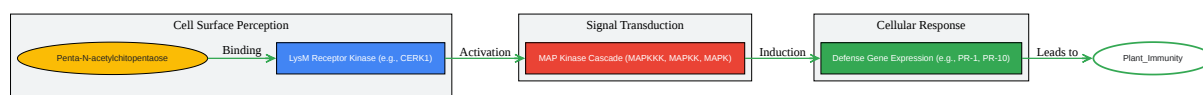
Property	Value	References
Molecular Formula	C ₄₀ H ₆₇ N ₅ O ₂₆	[1][2][3][4]
Molecular Weight	1033.98 g/mol	[1][2][3]
Alternate Names	N,N',N'',N''',N''''-Pentaacetylchitopentaose, Chitinpentaose	[1][2][4][5]
CAS Number	36467-68-2	[3][6][4]

Biological Significance and Signaling Pathways

Penta-N-acetylchitopentaose, as a chitin fragment, plays a crucial role as a Pathogen-Associated Molecular Pattern (PAMP) in plant immunity. Its perception triggers a cascade of defense responses.

Plant Defense Signaling Pathway

The recognition of chitin fragments like **Penta-N-acetylchitopentaose** is a key event in the plant's innate immune system to detect fungal pathogens. This recognition initiates a signaling cascade known as PAMP-triggered immunity (PTI). The central components of this pathway include cell surface receptors and downstream kinase cascades, culminating in the activation of defense-related genes.



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Chitin-induced plant defense signaling pathway.

Experimental Protocols

The following sections outline the general methodologies for the preparation, purification, and analysis of **Penta-N-acetylchitopentaose**.

Preparation from Chitin

Penta-N-acetylchitopentaose can be prepared by the controlled hydrolysis of chitin, a naturally abundant polysaccharide.

Materials:

- Crude chitin (e.g., from shrimp or crab shells)
- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)
- Chitinase enzyme complex
- Acetic anhydride
- Sodium bicarbonate

Procedure:

- **Deproteinization and Demineralization of Chitin:** Crude chitin is treated with an alkaline solution (e.g., 1 M NaOH) to remove proteins, followed by an acid treatment (e.g., 1 M HCl) to eliminate minerals such as calcium carbonate. The resulting purified chitin is then washed extensively with distilled water until a neutral pH is achieved and dried.^[7]
- **Enzymatic Hydrolysis:** The purified chitin is subjected to enzymatic hydrolysis using a chitinase enzyme complex. The reaction conditions (enzyme concentration, temperature, pH, and incubation time) are optimized to favor the production of chitopentaose.
- **N-acetylation:** The resulting mixture of chitooligosaccharides is fully N-acetylated using acetic anhydride in a sodium bicarbonate solution to ensure all glucosamine units are converted to N-acetylglucosamine.
- **Termination and Neutralization:** The reaction is stopped by adjusting the pH, and the product is neutralized.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the purification of oligosaccharides.

Instrumentation:

- HPLC system with a preparative or semi-preparative column
- Reversed-phase C18 column
- UV detector

Mobile Phase:

- A gradient of acetonitrile in water, often with an ion-pairing agent like triethylammonium acetate (TEAA) for better separation of oligosaccharides.[8]

Procedure:

- **Sample Preparation:** The crude **Penta-N-acetylchitopentaose** mixture is dissolved in the initial mobile phase and filtered through a 0.45 µm filter.
- **Chromatographic Separation:** The sample is injected onto the HPLC column. A shallow gradient of increasing acetonitrile concentration is used to elute the different oligosaccharides. The separation is monitored by UV absorbance, typically at a low wavelength (e.g., 210-220 nm) where the amide bonds of the N-acetyl groups absorb.
- **Fraction Collection:** Fractions corresponding to the peak of **Penta-N-acetylchitopentaose** are collected.
- **Solvent Evaporation:** The collected fractions are pooled, and the solvent is removed under vacuum to yield the purified product.

Structural Analysis

The identity and purity of the final product are confirmed by mass spectrometry and NMR spectroscopy.

3.3.1. Mass Spectrometry

Instrumentation:

- Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

- **Sample Preparation:** The purified sample is dissolved in an appropriate solvent (e.g., water/acetonitrile mixture for ESI).

- **Data Acquisition:** The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured. For **Penta-N-acetylchitopentaose** ($C_{40}H_{67}N_5O_{26}$), the expected monoisotopic mass is approximately 1033.4 g/mol. Adducts with sodium ($[M+Na]^+$) or potassium ($[M+K]^+$) are commonly observed.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

- High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- **Sample Preparation:** The lyophilized sample is dissolved in deuterium oxide (D_2O).
- **Data Acquisition:** 1H and ^{13}C NMR spectra are acquired. The chemical shifts and coupling constants of the signals are compared with published data for **Penta-N-acetylchitopentaose** to confirm its structure and anomeric configurations. For quantitative analysis, a known amount of an internal standard can be added.^[9]

Conclusion

Penta-N-acetylchitopentaose is a key molecule in the study of plant-pathogen interactions and holds potential for applications in agriculture and beyond. The methodologies described in this guide provide a framework for its preparation and characterization, enabling further research into its biological functions and applications.

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References

- 1. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Pentaacetyl-Chitopentaose Oligosaccharide | Megazyme [megazyme.com]
- 6. Chitin signaling and plant disease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chitin and Chitosan Preparation from Marine Sources. Structure, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dupont.com [dupont.com]
- 9. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
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